Desethyl Gendenafil: Structural Characterization and Pharmacological Profile
Desethyl Gendenafil: Structural Characterization and Pharmacological Profile
The following technical guide details the structural and pharmacological profile of Desethyl Gendenafil , a specific metabolite and structural analogue of the PDE5 inhibitor Gendenafil.
Executive Summary
Desethyl Gendenafil (Formula: C₁₇H₁₈N₄O₃) is the primary O-dealkylated metabolite of Gendenafil , a synthetic phosphodiesterase type 5 (PDE5) inhibitor often detected as an undeclared adulterant in dietary supplements.[1][2] Chemically, it is defined by the removal of the ethyl group from the 2-ethoxy moiety of the phenyl ring, resulting in a phenolic hydroxyl group. This guide provides a comprehensive technical analysis of its chemical identity, metabolic pathways, and analytical signatures for researchers in forensic toxicology and drug development.
Chemical Identity and Physicochemical Properties[1][3][4][5][6][7][8][9][10]
Desethyl Gendenafil is a structural analogue of Sildenafil, sharing the pyrazolo[4,3-d]pyrimidin-7-one core but distinguished by the substitution of Sildenafil's sulfonyl-piperazine moiety with a simple acetyl group.
Structural Comparison
The transition from Gendenafil to Desethyl Gendenafil involves O-deethylation , a metabolic phase I biotransformation.
| Feature | Gendenafil (Parent) | Desethyl Gendenafil (Metabolite) |
| CAS Number | 147676-66-2 | Not formally assigned (Ref: TRC-D290470) |
| Molecular Formula | C₁₉H₂₂N₄O₃ | C₁₇H₁₈N₄O₃ |
| Molecular Weight | 354.41 g/mol | 326.35 g/mol |
| Systematic Name | 5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5-(5-acetyl-2-hydroxyphenyl )-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| Key Substituent | 2-Ethoxy (-OCH₂CH₃) | 2-Hydroxy (-OH) |
| Appearance | Off-white to light beige solid | Off-white solid |
| Solubility | DMSO, Methanol, Chloroform | DMSO, Methanol (Phenolic nature increases polarity) |
Structural Diagram (DOT Visualization)
The following diagram illustrates the structural relationship and the specific site of metabolic dealkylation.
Figure 1: Metabolic conversion of Gendenafil to Desethyl Gendenafil via O-dealkylation.
Synthesis and Metabolic Pathway[7]
Biosynthesis (Metabolism)
In vivo, Gendenafil undergoes oxidative metabolism primarily in the liver. Analogous to Sildenafil, which is converted to N-desmethylsildenafil, Gendenafil is susceptible to O-deethylation mediated by Cytochrome P450 enzymes (likely CYP3A4 and CYP2C9).
-
Substrate Binding: Gendenafil binds to the heme active site of the CYP450 enzyme.
-
Hydroxylation: The alpha-carbon of the ethoxy group is hydroxylated, forming an unstable hemiacetal intermediate.
-
Cleavage: The intermediate spontaneously collapses, releasing acetaldehyde and leaving the phenolic hydroxyl group on the phenyl ring, yielding Desethyl Gendenafil .
Chemical Synthesis (Reference Standard)
For analytical validation, Desethyl Gendenafil is synthesized chemically to serve as a reference standard.
-
Precursor: 1,6-Dihydro-5-(2-hydroxyphenyl)-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1][3]
-
Acylation: Friedel-Crafts acylation or similar electrophilic aromatic substitution is used to introduce the acetyl group at the 5-position of the phenyl ring if not already present.
Analytical Profiling and Detection
Accurate identification of Desethyl Gendenafil is critical for forensic analysis of adulterated supplements, as it may be present either as a manufacturing impurity or a metabolite in biological samples.
Mass Spectrometry (LC-MS/MS)
Desethyl Gendenafil exhibits a distinct mass spectral fingerprint compared to its parent.
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Precursor Ion [M+H]⁺: m/z 327.35 (Calculated).
-
Mass Shift: A characteristic loss of 28 Da (C₂H₄) relative to Gendenafil (m/z 355.4).
-
Fragmentation Pattern:
-
m/z 327 → 285: Loss of acetyl group (ketene loss, -42 Da) or propyl chain fragmentation.
-
m/z 327 → 309: Loss of water (-18 Da), common in phenolic compounds.
-
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy confirms the absence of the ethyl group signals.
-
¹H NMR (DMSO-d₆):
-
Gendenafil: Shows a triplet at ~1.3 ppm (-CH₃) and a quartet at ~4.1 ppm (-OCH₂-) corresponding to the ethoxy group.
-
Desethyl Gendenafil: Absence of the triplet and quartet signals associated with the ethoxy group. Appearance of a broad singlet (exchangeable with D₂O) at >9.0 ppm, indicative of the phenolic -OH proton.
-
Aromatic Region: The protons on the phenyl ring will show a slight upfield shift due to the change in electron-donating character from alkoxy to hydroxy.
-
Pharmacological Implications[5][12]
Mechanism of Action
Like its parent and Sildenafil, Desethyl Gendenafil functions as a competitive inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).
-
Binding: The pyrazolopyrimidinone core mimics the guanine ring of cGMP, docking into the catalytic site of PDE5.
-
Potency: While specific IC₅₀ data for Desethyl Gendenafil is limited, structural activity relationships (SAR) of Sildenafil analogues suggest that O-dealkylation often results in a compound that retains PDE5 inhibitory activity but with altered potency and selectivity. For example, O-desethyl sildenafil is a known active metabolite.
Toxicology and Safety
-
Adulteration Risk: As a metabolite or impurity, Desethyl Gendenafil contributes to the total pharmacological load in patients consuming adulterated supplements.
-
Interactions: The presence of the free phenol group may make Desethyl Gendenafil a substrate for Phase II conjugation (glucuronidation/sulfation), potentially altering its excretion half-life compared to the parent compound.
Experimental Protocol: Extraction and Analysis
Objective: Isolation and identification of Desethyl Gendenafil from a biological matrix or supplement powder.
-
Sample Preparation:
-
Dissolve 10 mg of sample in 1 mL of Methanol:Water (50:50).
-
Sonicate for 10 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Detection:
-
Monitor MRM transition 327.1 → 285.1 (Quantifier) and 327.1 → 151.1 (Qualifier).
-
Compare retention time with a synthesized reference standard (e.g., TRC-D290470).
-
References
-
Toronto Research Chemicals (TRC). Desethyl Gendenafil - Product D290470. Retrieved from
-
LGC Standards. Gendenafil Reference Material. Retrieved from
-
National Center for Biotechnology Information (NCBI). Gendenafil Compound Summary. PubChem.[1] Retrieved from [1]
-
Splendid Lab. Desethyl Gendenafil Chemical Structure. Retrieved from
-
Cayman Chemical. Sildenafil and Analogues: Metabolism and Analysis. Retrieved from
